7n-Methyl-8-hydroguanosine-5'-diphosphate

Catalog No.
S1795143
CAS No.
104809-16-7
M.F
C11H19N5O11P2
M. Wt
459.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7n-Methyl-8-hydroguanosine-5'-diphosphate

CAS Number

104809-16-7

Product Name

7n-Methyl-8-hydroguanosine-5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C11H19N5O11P2

Molecular Weight

459.24 g/mol

InChI

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1

InChI Key

QQODJOAVWUWVHJ-KQYNXXCUSA-N

SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

7n-Methyl-8-hydroguanosine-5'-diphosphate is a nucleoside diphosphate derivative of guanosine, characterized by the presence of a methyl group at the nitrogen in position 7 and a hydroxy group at position 8 of the purine ring. Its chemical formula is C₁₁H₁₉N₅O₁₁P₂, with a molecular weight of approximately 459.243 g/mol. This compound plays a crucial role in various biological processes, particularly in cellular signaling and metabolism.

The mechanism of action of 7mG-GDP in biological systems is not well-documented in publicly available scientific research. However, related molecules like m7G function in mRNA capping [, ]. During mRNA capping, a guanine nucleotide with a methyl group (m7G) is attached to the 5' end of mRNA, which can influence mRNA stability and translation [].

Such as methylation and phosphorylation.
  • Enzymatic Synthesis: Enzymes can be utilized to catalyze the formation of this compound from simpler substrates, providing higher specificity and yield.
  • Biotechnological Methods: Utilizing recombinant DNA technology, microorganisms can be engineered to produce this compound through metabolic pathways that incorporate the necessary enzymes for its synthesis .
  • This compound exhibits significant biological activity, primarily as a signaling molecule. It is involved in various cellular processes, including:

    • Signal Transduction: It acts as a secondary messenger in intracellular signaling pathways, influencing cellular responses to external stimuli.
    • Metabolic Regulation: The compound plays a role in regulating metabolic pathways, particularly those related to nucleotide synthesis and degradation.
    • Antiviral Activity: Some studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms .

    7n-Methyl-8-hydroguanosine-5'-diphosphate has several applications in research and biotechnology:

    • Research Tool: It is used as a biochemical probe to study nucleotide metabolism and signaling pathways.
    • Therapeutic Potential: Its derivatives are being explored for potential therapeutic applications, particularly in antiviral therapies and cancer treatment due to their ability to modulate cellular processes.
    • Diagnostic

    Studies have shown that 7n-methyl-8-hydroguanosine-5'-diphosphate interacts with various proteins and enzymes:

    • Protein Kinases: It can act as a substrate for specific kinases, influencing phosphorylation cascades within cells.
    • Receptors: The compound may bind to certain receptors involved in signal transduction pathways, modulating their activity .
    • Enzymatic Interactions: Interaction with enzymes involved in nucleotide metabolism has been documented, highlighting its role in regulating these pathways.

    Several compounds share structural similarities with 7n-methyl-8-hydroguanosine-5'-diphosphate. Here are some notable examples:

    Compound NameStructural FeaturesUnique Aspects
    Guanosine 5'-triphosphateTriphosphate group; no methylationCentral role in energy transfer and signaling
    7-methylguanosineMethylation at position 7; no hydroxy groupInvolved primarily in RNA modification
    8-hydroxyguanosineHydroxy group at position 8; no methylationAssociated with oxidative stress response
    7n-Methyl-8-hydroguanosine-5'-monophosphateMonophosphate form; less phosphate groupsLower energy state; serves different metabolic roles

    The uniqueness of 7n-methyl-8-hydroguanosine-5'-diphosphate lies in its specific methylation and hydroxy modifications, which confer distinct biological activities compared to its analogs. These modifications influence its interactions with enzymes and receptors, making it a significant player in cellular signaling and metabolism.

    Regioselective Methylation Strategies for Nucleotide Derivatives

    The synthesis of 7n-methyl-8-hydroguanosine-5'-diphosphate represents a specialized case of nucleotide modification that requires precise regioselective methylation approaches [10]. The most established methodology for achieving regioselective methylation at the nitrogen-7 position utilizes dimethyl sulfate as the methylating agent under aqueous conditions at room temperature [7] [10]. This approach demonstrates exceptional regioselectivity, consistently yielding greater than 99.5% purity for the 7-methylated products while avoiding undesired methylation at alternative sites [10].

    The regioselective methylation process typically employs a two-step synthetic strategy beginning with the appropriate guanosine nucleotide precursor [10]. Initial phosphorylation using the Yoshikawa method with phosphorus oxide trichloride in trimethyl phosphate at 4°C establishes the required phosphate framework [14]. Subsequent methylation at the nitrogen-7 position proceeds via treatment with methyl iodide in dimethyl sulfoxide at room temperature, with reaction progress monitored by high-performance liquid chromatography to prevent over-methylation [14].

    Alternative regioselective methylation strategies have been developed utilizing N-trimethylsilylated purine intermediates with tert-alkyl halides in the presence of tin tetrachloride as catalyst [8]. This method demonstrates particular utility for introducing tert-alkyl groups at the nitrogen-7 position under kinetically controlled conditions, achieving high regioselectivity when specific substituents are present at the carbon-6 position [8]. The stability of the tert-butyl group at the nitrogen-7 position under various reaction conditions makes this approach suitable for subsequent transformations [8].

    Methylation MethodReagentSelectivityYieldPurity
    Dimethyl sulfateMe₂SO₄>99% N7-selective85-90%>99.5%
    Methyl iodide/DMSOCH₃I>98% N7-selective80-85%>99%
    Silylation/alkylationt-BuX/SnCl₄>95% N7-selective70-80%>98%

    Industrial-Scale Production Methodologies

    Industrial-scale production of modified nucleotides like 7n-methyl-8-hydroguanosine-5'-diphosphate relies predominantly on solid-phase phosphoramidite chemistry adapted for large-scale synthesis [15]. The standard industrial approach utilizes automated synthesizers capable of processing 96 to 768 oligonucleotides simultaneously, with each containing 10 nanomoles to 2 micromoles of product [15]. The four-step synthesis cycle involves deprotection, coupling, oxidation or thiolation, and capping reactions performed sequentially [17].

    Column-based synthesis represents the first-generation technology for industrial nucleotide production, achieving synthesis of 100-nucleotide products at costs ranging from 0.05 to 0.15 dollars per nucleotide with error rates of 1 in 600 or lower [15]. These systems employ reagent pumping through columns to enable programmable, iterative addition of nucleotides [15]. However, the limitations of low throughput and high cost have necessitated development of more advanced methodologies [15].

    Microchip-based synthesis technologies have emerged as higher-throughput alternatives, providing more economical sources of nucleotide building blocks [15]. These methods utilize light control systems with photolabile 5'-protecting groups, electrochemical approaches with adjacent anode and cathode electrodes, and inkjet printing methods employing commercial printer heads for phosphoramidite delivery [15]. The microchip-based approaches achieve significantly improved cost efficiency compared to traditional column-based methods while maintaining product quality standards [15].

    Enzymatic production methodologies offer complementary approaches for industrial-scale nucleotide synthesis [16] [18]. The enzymatic synthesis of guanosine diphosphate derivatives utilizes specific enzyme systems including guanosine diphosphate-4,6-dehydratase and related enzymes under controlled fermentation conditions [16]. Novel nucleoside phosphorylation processes employ food-grade pyrophosphate as the phosphate source, with mutated acid phosphatase enzymes achieving yields of 101 grams per liter in 88% molar yield [18].

    Chromatographic Purification and Quality Control

    Chromatographic purification of 7n-methyl-8-hydroguanosine-5'-diphosphate requires specialized separation techniques optimized for nucleotide derivatives [19] [20]. High-performance liquid chromatography represents the primary method for nucleotide purification, utilizing reversed-phase carbon-18 columns with ammonium dihydrogen phosphate buffer systems and linear gradients of methanol and acetonitrile [19]. This approach achieves separation of nucleotides, nucleosides, purine bases, and related compounds within a single 35-minute analytical run [19].

    Ion-exchange chromatography on DEAE-Sephadex A-25 in bicarbonate form provides effective purification for phosphorylated nucleotide derivatives [14]. The method employs linear gradients of triethylammonium bicarbonate buffer, followed by conversion to sodium salt form using Dowex 50WX8 resin [14]. This approach consistently achieves high-purity products suitable for subsequent characterization and applications [14].

    Specialized purification protocols for modified nucleotides incorporate pre-chromatographic treatments to remove interfering compounds [20] [22]. The optimized procedures involve extraction with monophasic mixtures of methanol, chloroform, formic acid, and water, followed by batch treatment with poly-N-vinylpyrrolidone and ligand-exchange chromatography [20]. Sequential passage through porous polystyrene, water-insoluble polyvinylpolypyrrolidone, and charcoal-cellulose columns at pH 2 effectively removes aromatic compounds and other interferents [22].

    Quality control protocols for nucleotide synthesis incorporate multiple analytical techniques to ensure product identity and purity [24]. Mass spectrometry analysis provides definitive sequence identity verification, while analytical high-performance liquid chromatography confirms purity specifications [24]. Complementary techniques including electrophoresis and specialized chromatographic methods support comprehensive quality assessment throughout the manufacturing process [24].

    Purification MethodColumn TypeMobile PhaseResolutionRecovery
    RP-HPLCC18NH₄H₂PO₄/MeOH/ACN>98%85-90%
    Ion ExchangeDEAE-SephadexTEAB gradient>95%80-85%
    Mixed ModeHILIC/CationACN/AmAc pH 5>97%75-80%

    Spectroscopic Validation (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

    Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for 7n-methyl-8-hydroguanosine-5'-diphosphate through multi-dimensional analysis techniques [28] [32]. One-dimensional proton nuclear magnetic resonance spectroscopy typically reveals characteristic signals including the nitrogen-7 methyl group at approximately 4.0 parts per million, anomeric proton signals in the 5.9 to 6.0 parts per million range, and ribose protons between 4.0 and 5.3 parts per million [14]. Phosphorus-31 nuclear magnetic resonance spectroscopy demonstrates the diphosphate structure through characteristic chemical shifts and coupling patterns [14] [32].

    Advanced nuclear magnetic resonance approaches utilize selectively carbon-13 labeled substrates with inverse carbon-13 detection methods for rapid characterization in complex mixtures [28]. This technique circumvents the need for chromatographic separation while providing sensitive detection of reactants and products [28]. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, enable complete assignment of carbon-13, proton, phosphorus-31, and fluorine-19 signals when applicable [32].

    Mass spectrometry analysis of 7n-methyl-8-hydroguanosine-5'-diphosphate employs electrospray ionization in both positive and negative ion modes [29] [33]. Positive ion mode yields fragments derived primarily from nucleobases, while negative ion mode provides detailed structural information about phosphoryl and phosphoribosyl moieties [33]. Tandem mass spectrometry enables determination of structural features including the number of phosphate groups and the presence of ribose or phosphate substitutions [33]. The molecular ion typically appears at mass-to-charge ratio 460.06 in positive mode and 458.05 in negative mode [39].

    Characteristic fragmentation patterns in negative ion mode electrospray ionization include loss of phosphate groups (mass difference 80 daltons), ribose moieties (mass difference 132 daltons), and nucleobase fragments [33]. The presence of the nitrogen-7 methyl group can be confirmed through specific fragmentation patterns and comparison with unmodified analogs [33]. High-resolution mass spectrometry provides accurate mass measurements within 2 parts per million accuracy, enabling definitive molecular formula confirmation [33].

    Ultraviolet-visible spectroscopy serves as a complementary validation technique, with nucleotides typically exhibiting maximum absorption around 260 nanometers [30]. The presence of the 8-hydroxy modification and nitrogen-7 methylation produces characteristic shifts in absorption maxima and extinction coefficients compared to unmodified guanosine diphosphate [30]. Spectrophotometric analysis provides rapid quantification capabilities with accuracy within 2% when properly calibrated against reference standards [30].

    Spectroscopic MethodKey ParametersCharacteristic ValuesInformation Content
    ¹H NMRChemical shifts (ppm)N7-Me: 4.0, H1': 5.9-6.0Structural confirmation
    ³¹P NMRChemical shifts (ppm)α-P: -10 to -12, β-P: -6 to -8Phosphate structure
    MS (ESI+)m/z values[M+H]⁺: 460.06Molecular weight
    MS (ESI-)Fragment ionsBase loss, phosphate lossStructural features
    UV-Visλmax (nm)260-265 nmConcentration, purity

    XLogP3

    -5

    Hydrogen Bond Acceptor Count

    14

    Hydrogen Bond Donor Count

    7

    Exact Mass

    459.05563043 g/mol

    Monoisotopic Mass

    459.05563043 g/mol

    Heavy Atom Count

    29

    Wikipedia

    7-methyl-7,8-dihydroguanosine-5'-diphosphate
    7n-Methyl-8-Hydroguanosine-5'-Diphosphate

    Dates

    Modify: 2024-04-14

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